molecular formula C36H60O6 B044416 Triisononyl trimellitate CAS No. 890091-51-7

Triisononyl trimellitate

Cat. No. B044416
M. Wt: 588.9 g/mol
InChI Key: YPDXSCXISVYHOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimellitic derivatives, including compounds closely related to triisononyl trimellitate, involves complex chemical reactions and methodologies. One study focused on the synthesis and reactions of trimellitic thioanhydride and its derivatives, showcasing the chemical pathways and reactivities involved in producing trimellitic compounds (Imai & Takahashi, 1974).

Molecular Structure Analysis

The molecular structure of trimellitic acid, a core component in the synthesis of triisononyl trimellitate, has been determined through X-ray diffraction, revealing insights into its crystal structure and the arrangement of carboxyl groups, which are pivotal for understanding the molecular structure of derivatives like triisononyl trimellitate (Takusagawa, Hirotsu, & Shimada, 1973).

Chemical Reactions and Properties

The reactivity and chemical properties of trimellitic anhydride, a precursor to triisononyl trimellitate, with various nucleophiles have been explored, providing essential knowledge on the chemical behavior and potential reactions triisononyl trimellitate might undergo (Imai & Takahashi, 1974).

Physical Properties Analysis

The physical properties, such as density, viscosity, and refractive index, of esters closely related to triisononyl trimellitate have been measured, offering a baseline for understanding the physical behavior of triisononyl trimellitate under various conditions (Lorenzi, Fermeglia, & Torriano, 1998).

Chemical Properties Analysis

A detailed study on the determination of tris(2-ethylhexyl)trimellitate (a compound similar to triisononyl trimellitate) released from PVC tubing highlights the analytical methods and chemical stability of such esters, shedding light on the chemical properties and stability of triisononyl trimellitate (Ito et al., 2008).

Scientific Research Applications

  • Industrial Calibration and Standards : Tris(2-ethylhexyl) trimellitate is used as an industrial standard for calibrating viscometers at high temperatures and pressures, meeting criteria such as toxicity, thermal stability, and variability among manufactured lots (Wakeham et al., 2017).

  • Health and Safety in Work Environments : Exposure to trimellitic anhydride, a related compound, can cause lung lesions, asthma, and late respiratory systemic syndrome in workers. Immunologic reactivity plays a role in these respiratory syndromes, with serologic measurements being useful for health monitoring (Leach et al., 1987); (Zeiss et al., 1983).

  • Toxicology and Environmental Impact : Studies on tris(2-ethylhexyl) trimellitate (TOTM) in mice indicate hepatotoxicity, affecting cell cycle, metabolic processes, and oxidative activity. It causes liver changes similar to di(2-ethylhexyl)phthalate (DEHP) but at lower concentrations and with less potent effects (Chen et al., 2016); (Hodgson, 1987).

  • Materials Science and Chemical Engineering : TOTM exhibits consistent viscosity, density values, and water contamination effects, making it a reference fluid for high-temperature and high-pressure applications (Diogo et al., 2016).

  • Food Safety and Consumer Health : Trimellitic acid, tris(2-ethylhexyl) ester, is considered safe for consumers when used in soft PVC materials for food contact applications, provided its migration does not exceed specified limits (Silano et al., 2019).

  • Medical Applications and Human Health : TOTM is a safer alternative to DEHP in plasticizing PVC, as it does not bind to PPARs and is not linked to toxicity. Its metabolism and kinetics in humans after oral administration show slow pathways with low resorption and metabolism rates (Kambia et al., 2008); (Höllerer et al., 2018).

Safety And Hazards

Triisononyl trimellitate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXSCXISVYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274203
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Triisononyl trimellitate

CAS RN

53894-23-8, 890091-51-7
Record name Triisononyl trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(7-methyloctyl) trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisononyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISONONYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
L Tao, H Tan, X Qiao, L Li, Y Yu, J Xie… - … Science & Technology, 2022 - ACS Publications
… monoisobutyrate (341 ng/g), 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (105 ng/g), isopropyl myristate (154 ng/g), di(2-ethylhexyl) sebacate (69.1 ng/g), triisononyl trimellitate (64.4 ng/…
Number of citations: 12 pubs.acs.org
B Bashta, W Brostow, G Granowski… - Macromolecular …, 2016 - Wiley Online Library
… As plasticizer we have used ditridecyl phthalate (DTDP) and triisononyl trimellitate (TINTM) … of plasticizers: ditridecyl phthalate (DTDP) and triisononyl trimellitate (TINTM) in the 2:3 ratio. …
Number of citations: 11 onlinelibrary.wiley.com
R Brown, S Russell, S May, F Regan… - Advanced …, 2017 - Wiley Online Library
… Triisononyl trimellitate, diisobuyl phthalate, acetyl tri-n-butyl citrate, tri-n-butyl citrate, triethyl … Interestingly, the chemical structure of TINTM (triisononyl trimellitate) is highly branched, …
Number of citations: 15 onlinelibrary.wiley.com
VPY Gadzekpo, GD Christian - Analytical letters, 1983 - Taylor & Francis
… WEElBRANE 1: The general procedure used to prepare WC - neutral carrier mranes was to mix 1.36 g of triisononyl trimellitate with 0.60 g of WC . The mixture was stirred until all the …
Number of citations: 46 www.tandfonline.com
W Brostow, S Brumbley, M Gahutishvili… - Macromolecular …, 2016 - Wiley Online Library
New compositions based on arsenic oxide nanoparticles and poly(vinyl chloride) (PVC) were prepared. Sufficient antibacterial activity has been achieved for Escherichia coli and …
Number of citations: 7 onlinelibrary.wiley.com
JT Loadholt, S Kaufman - Journal of Vinyl Technology, 1982 - Wiley Online Library
… For example, the polyethylene shows slightly more change than the flame-retarded polyethylene, and the triisononyl trimellitate is slightly higher than the 7,9 trimellitate. Only careful, …
S Hayashi, H Sakakida, M Oyama… - Rubber chemistry …, 1991 - meridian.allenpress.com
HNBR, hydrogenated nitrile rubber, is a heat-, oil-, and fuel-resistant elastomer produced by the selective hydrogenation of NBR. As shown in Table I, HNBR is a highly saturated nitrile …
Number of citations: 40 meridian.allenpress.com
S DOMENEK - Poly (lactic acid) Science and Technology …, 2014 - books.google.com
Poly (lactic acid)(PLA) offers the opportunity to replace petroleum-based commodity plastics in a cost-effective way because of its numerous advantages, such as ease of processing, …
Number of citations: 0 books.google.com
G Korotcenkov, G Korotcenkov - … for Applications Volume 2: New Trends …, 2014 - Springer
… plasticizers such as di-n-undecylphthalate and di-2-ethylhexyladipate (DOA), and the so-called permanent plasticizers such as tri-2-ethyl hexyl trimellitate (TOTM), triisononyl trimellitate, …
Number of citations: 4 link.springer.com
WA Edwards, AC Shah, B Mikofalvy - … Handbook of the Society of the …, 1991 - Springer
… Specialized monomeric esters that are gaining some favor in formulating are the trimellitates, including trioctyl trimellitate (TOTM), triisooctyl trimellitate (TIOTM), triisononyl trimellitate, …
Number of citations: 2 link.springer.com

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